molecular formula C13H20OS B14258798 (2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol CAS No. 477761-28-7

(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol

Katalognummer: B14258798
CAS-Nummer: 477761-28-7
Molekulargewicht: 224.36 g/mol
InChI-Schlüssel: FYZLPVAXMZYHPN-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol is a chemical compound with a complex structure that includes a sulfanyl group attached to a butanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol typically involves the use of Grignard reagents. One common method is the reaction of benzylacetone with methyl magnesium chloride, which results in the formation of the desired alcohol . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent the reaction from being quenched by moisture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism of action of (2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the sulfanyl group in (2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol distinguishes it from other similar compounds. This functional group imparts unique chemical properties and potential biological activities that are not observed in its analogs .

Eigenschaften

CAS-Nummer

477761-28-7

Molekularformel

C13H20OS

Molekulargewicht

224.36 g/mol

IUPAC-Name

(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol

InChI

InChI=1S/C13H20OS/c1-10-5-7-11(8-6-10)15-9-12(14)13(2,3)4/h5-8,12,14H,9H2,1-4H3/t12-/m1/s1

InChI-Schlüssel

FYZLPVAXMZYHPN-GFCCVEGCSA-N

Isomerische SMILES

CC1=CC=C(C=C1)SC[C@H](C(C)(C)C)O

Kanonische SMILES

CC1=CC=C(C=C1)SCC(C(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.